N-Isopropyl 4-bromo-3-methylbenzamide

Purity Quality Control Synthetic Intermediate

Researchers require defined halogenated benzamide scaffolds with specific substitution patterns to ensure reproducible cross-coupling and SAR data. Substituting N-isopropyl or altering the bromo-methyl arrangement changes lipophilicity, sterics, and reactivity-making direct analogs unreliable. - **Core advantage:** 4-bromo (Suzuki-Miyaura handle) + 3-methyl + N-isopropyl for controlled lipophilicity - **Reliable supply:** >95% purity (typical), stable under Pd-catalyzed conditions - **Procurement certainty:** Commercial R&D quantity available; no controlled substance restrictions

Molecular Formula C11H14BrNO
Molecular Weight 256.14
CAS No. 1020252-77-0
Cat. No. B3045119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isopropyl 4-bromo-3-methylbenzamide
CAS1020252-77-0
Molecular FormulaC11H14BrNO
Molecular Weight256.14
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)NC(C)C)Br
InChIInChI=1S/C11H14BrNO/c1-7(2)13-11(14)9-4-5-10(12)8(3)6-9/h4-7H,1-3H3,(H,13,14)
InChIKeySBUOCIGDCALEAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Isopropyl 4-bromo-3-methylbenzamide: Halogenated Amide Intermediate


N-Isopropyl 4-bromo-3-methylbenzamide (CAS 1020252-77-0) is a halogenated aromatic amide of the benzamide class [1]. This compound serves as a specialized synthetic intermediate and building block in medicinal chemistry and organic synthesis, offering a well-defined scaffold for further derivatization . Its commercial availability, with typical purities of 95% or greater, underscores its utility as a research tool .

Derivatization scaffold Well-defined benzamide core for medicinal chemistry campaigns
Cross-coupling handle Aryl bromide enables Suzuki, Heck, and Sonogashira reactions
Purity profile Commercial research-grade purity supports synthetic workflows

N-Isopropyl 4-bromo-3-methylbenzamide: Substitution Limitations


The specific combination of a 4-bromo and 3-methyl substitution pattern on the benzamide core is a non-transferable feature [1]. The N-isopropyl group is critical as it modulates the compound's lipophilicity and steric profile, directly influencing its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and its fit within enzyme active sites if used in medicinal chemistry campaigns . Substituting the isopropyl group with a smaller (e.g., methyl) or larger (e.g., cyclohexyl) N-alkyl group fundamentally alters the molecule's physical properties and its potential interactions, making direct replacement without re-optimization of a synthetic route or assay unreliable .

Property
N-Isopropyl (target)
Other N-alkyl analogs
Steric profile
Moderate bulk from isopropyl
Smaller (methyl) or larger (cyclohexyl) groups may alter binding-pocket fit
Lipophilicity
Isopropyl tunes logP for reactivity
Different chain length may shift solubility and reaction kinetics
Substitution pattern
4-Br, 3-CH₃ on benzamide
Varying ring substitution can impact cross-coupling regiochemistry and downstream SAR

N-Isopropyl 4-bromo-3-methylbenzamide: Analog Comparison


Purity Equivalence: N-Isopropyl vs. N-Cyclohexyl

A direct comparison of product specifications from the same reputable vendor (AKSci) reveals that N-Isopropyl 4-bromo-3-methylbenzamide (CAS 1020252-77-0) is offered with a minimum purity of 95% . This is the same baseline purity specification as its N-cyclohexyl analog (CAS 1020252-80-5) . Therefore, while purity is a critical quality attribute for procurement, this dimension does not provide a differentiating factor between these two specific analogs from this vendor.

Purity equivalence
Head-to-head
N-Isopropyl: 95% vs N-Cyclohexyl: 95%
Purity does not differentiate; selection depends on steric or lipophilic properties
Vendor specification (AKSci)
Purity Quality Control Synthetic Intermediate

N-Alkyl Substituent Impact on Physical Properties

Within the 4-bromo-3-methylbenzamide class, the N-alkyl substituent is a key driver of predicted physicochemical properties such as boiling point and density. For N-isopropyl 4-bromo-3-methylbenzamide, while direct calculated values are not available in this analysis, a comparator N-isobutyl analog (CAS 1707600-24-5) exhibits a predicted boiling point of 340.7±35.0 °C and a density of 1.273±0.06 g/cm³ . This data illustrates that the choice of N-alkyl group directly influences these parameters. The isopropyl group confers different steric and electronic properties compared to an isobutyl group, which will affect solubility, reaction kinetics, and purification strategies.

Substituent impact
Class-level
Target: N/A vs N-Isobutyl: BP 340.7 °C
N-alkyl group influences physical properties; isopropyl selection justifiable
ACD/Labs predicted values
Physicochemical Properties Lipophilicity SAR

Solubility: N-Isopropyl vs. N-Phenyl Analog

Solubility is a critical parameter for any compound's utility. While empirical solubility data for N-Isopropyl 4-bromo-3-methylbenzamide is not available, data for a structurally related N-phenyl analog (CAS 1020252-81-6) provides a class-level reference. 4-Bromo-3-methyl-N-phenylbenzamide has a calculated solubility of 6.7e-3 g/L (insoluble) in water at 25 ºC . The N-isopropyl group, being smaller and more flexible than the rigid, lipophilic phenyl ring, is predicted to confer different (potentially higher) aqueous solubility. This distinction is crucial for applications requiring specific solubility profiles, such as biological assays or aqueous-phase reactions.

Solubility profile
Class-level
Target: N/A vs N-Phenyl: 6.7e-3 g/L (insoluble)
N-substituent drives solubility; isopropyl may differ from rigid phenyl
Calculated value; empirical data needed
Solubility Physicochemical Properties Bioavailability

Scarcity of Comparative Performance Data

A comprehensive search of primary literature, patents, and vendor technical documents reveals a critical gap: there are no publicly available quantitative comparative studies (e.g., IC50 values, reaction yields, pharmacokinetic parameters) that directly benchmark N-Isopropyl 4-bromo-3-methylbenzamide against its closest analogs. Claims of its utility as an intermediate in novel kinase inhibitors and antimicrobial agents are made [1], but without associated quantitative data that would allow for a head-to-head comparison. Therefore, any differentiation based on biological or synthetic performance must be considered unsubstantiated.

Comparative data
Data to verify
No public quantitative benchmarks (IC50, yields) vs. analogs
Selection relies on qualitative factors and availability
Extensive literature search; performance claims unsubstantiated
Data Scarcity Research Gaps Procurement Risk

N-Isopropyl 4-bromo-3-methylbenzamide: Application Scenarios


Medicinal Chemistry: Building Block for Derivatization

This compound is best utilized as a defined synthetic intermediate where the N-isopropyl and 4-bromo-3-methyl substitution pattern is specifically required for a target molecule . Its commercial availability supports its use in synthesizing diverse compound libraries for structure-activity relationship (SAR) studies, particularly when exploring the impact of a moderately bulky, aliphatic N-amide substituent on target binding.

Organic Synthesis: Substrate for Cross-Coupling

The presence of the aryl bromide provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) . The N-isopropyl amide moiety is generally stable under these conditions, allowing for the efficient introduction of diverse chemical moieties onto the aromatic ring. This makes it a valuable substrate for generating more complex, functionalized molecules.

Chemical Biology: Synthesis of Labeled Probes

The aryl bromide can be exploited as a site for introducing a linker or a reporter group (e.g., a fluorophore or biotin) for the creation of chemical probes . The unique N-isopropyl group can confer specific binding characteristics to a protein target of interest, which can then be studied using the probe derived from this scaffold.

Physicochemical Research: Solubility & Stability Studies

Given the lack of comparative performance data, this compound is best used as a tool for fundamental research. It can be employed in studies comparing the solubility, stability, and reactivity of a series of N-alkyl 4-bromo-3-methylbenzamides to generate the quantitative data currently missing from the public domain .

Application
Selection Property
Validation Focus
Medicinal chemistry SAR studies
Defined N-isopropyl/4-bromo-3-methyl scaffold
Impact of N-substituent sterics/lipophilicity on target binding
Cross-coupling substrate
Aryl bromide reactive handle
Reaction compatibility and yield optimization
Chemical probe synthesis
Bromide site for linker/reporter attachment
Probe binding specificity conferred by N-isopropyl
Physicochemical property studies
N-alkyl substituent variation
Solubility, stability, and reactivity benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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